molecular formula C10H8BrN B012639 6-(Bromomethyl)quinoline CAS No. 101279-39-4

6-(Bromomethyl)quinoline

Katalognummer B012639
CAS-Nummer: 101279-39-4
Molekulargewicht: 222.08 g/mol
InChI-Schlüssel: ZPTNKPYDDZEAPA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(Bromomethyl)quinoline (6-BMQ) is an organic compound belonging to the quinoline family of heterocyclic compounds. It is a colorless liquid with a boiling point of 128-130 °C and a melting point of -23 °C. 6-BMQ is a highly reactive compound and has been used in many scientific research applications. It is a versatile compound, with a wide range of applications in organic synthesis, as a reagent in a variety of reactions, and as an intermediate in the production of other compounds.

Wissenschaftliche Forschungsanwendungen

Application in Medicinal Chemistry

Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . This includes the use of “6-(Bromomethyl)quinoline” and its derivatives .

Method of Application

Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches . For example, the synthesis of ethyl 6-(bromomethyl)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate was achieved via a visible-light-induced NBS-mediated radical bromination reaction .

Results or Outcomes

The review reveals that quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development .

Eigenschaften

IUPAC Name

6-(bromomethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN/c11-7-8-3-4-10-9(6-8)2-1-5-12-10/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPTNKPYDDZEAPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)CBr)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80279479
Record name 6-(bromomethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80279479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Bromomethyl)quinoline

CAS RN

101279-39-4
Record name 6-(bromomethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80279479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 6-methylquinoline (2.15 g, 15.0 mmol) in CCl4 (30 mL) was added NBS (2.92 g, 16.5 mmol) and benzoyl peroxide (BP, 0.36 g, 1.5 mmol) at room temperature. The mixture was heated at reflux for 2 hours. After cooling, the mixture was evaporated under vacuum to give a yellow solid, which was extracted with Petroleum Ether (30 mL×5). The extracts were concentrated under vacuum to give crude 6-bromomethylquinoline (1.8 g), which was used directly in the next step.
Quantity
2.15 g
Type
reactant
Reaction Step One
Name
Quantity
2.92 g
Type
reactant
Reaction Step One
Quantity
0.36 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of 6-methylquinoline (5 g, 35 mmol, 1 eq.), N-Bromosuccinimide (8.1 g, 45.5 mmol, 1.3 eq.) and benzoyl peroxide (840 mg, 3.5 mmol, 0.1 eq.) in carbon tetrachloride (100 mL) was stirred at reflux for 3 hours and then cooled to room temperature. The reaction mixture was filtered and the filtrate was concentrated in vacuo. The residue was dissolved in tetrahydrofuran (100 mL) and filtered. The filtrate was directly used in the next step without further purification
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
840 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Bromomethyl)quinoline
Reactant of Route 2
Reactant of Route 2
6-(Bromomethyl)quinoline
Reactant of Route 3
Reactant of Route 3
6-(Bromomethyl)quinoline
Reactant of Route 4
Reactant of Route 4
6-(Bromomethyl)quinoline
Reactant of Route 5
Reactant of Route 5
6-(Bromomethyl)quinoline
Reactant of Route 6
Reactant of Route 6
6-(Bromomethyl)quinoline

Citations

For This Compound
11
Citations
P Warner, AJ Barker, AL Jackman… - Journal of medicinal …, 1992 - ACS Publications
Modifications to the bicyclic ring system of the potent thymidylate synthase (TS) inhibitor N-[4-[N-[(2-amino-3, 4-dihydro-4-oxo-6-quinazolinyl) methyl]-N-prop-2-ynylamino] benzoyl]-L-…
Number of citations: 21 0-pubs-acs-org.brum.beds.ac.uk
A Gangjee, E Elzein, M Kothare… - Current Pharmaceutical …, 1996 - books.google.com
Inhibition of folate metabolizing enzymes remains a viable goal in the treatment of cancer, of bacterial infections and of opportunistic infections in patients with immune compromized …
Number of citations: 71 books.google.com
DA Conlon, A Drahus-Paone, GJ Ho… - … process research & …, 2006 - ACS Publications
An efficient, scalable synthesis of the PDE4 inhibitor, 6-[1-methyl-1-(methylsulfonyl)ethyl]-8-(3-{(E)-2-(3-methyl-1,2,4-oxadiazol-5-yl)-2-[4-(methylsulfonyl)phenyl]vinyl}phenyl)quinoline …
Number of citations: 49 0-pubs-acs-org.brum.beds.ac.uk
RK Jones - 2008 - digital.library.adelaide.edu.au
SH3 domains are small non-catalytic protein domains of around 50-70 amino acids in length. They are found in a variety of proteins and have a number of different functions including …
Number of citations: 1 digital.library.adelaide.edu.au
AK Parhi, Y Sun, HY Sagong, J Rosado-Lugo, P Datta… - 2022 - researchsquare.com
S-(3, 4-dichlorobenzyl) isothiourea (A22) and mecillinam are the only known antibacterial agents that act on the rod-shape maintenance mechanism of rod-like bacteria. This makes …
Number of citations: 2 www.researchsquare.com
KJ Edwards, CA Laughton, S Neidle - Journal of medicinal …, 1992 - ACS Publications
The interactions of the antiestrogenic drugtamoxifen with the calcium-binding protein calmodulin havebeen studied by computerized molecular modeling methods. Sites in both the N …
Number of citations: 36 0-pubs-acs-org.brum.beds.ac.uk
GC Crawley, RI Dowell, PN Edwards… - Journal of medicinal …, 1992 - ACS Publications
Investigation of the SAR of the lead (methoxyalkyl) thiazole l-[3-(naphth-2-ylmethoxy) phenyl]-l-thiazol-2-ylpropyl methyl ether (1, ICI 211965) led to the methoxytetrahydropyrans, a new …
Number of citations: 140 0-pubs-acs-org.brum.beds.ac.uk
MA Cinelli, H Li, G Chreifi, P Martásek… - Journal of Medicinal …, 2014 - ACS Publications
Since high levels of nitric oxide (NO) are implicated in neurodegenerative disorders, inhibition of the neuronal isoform of nitric oxide synthase (nNOS) and reduction of NO levels are …
Number of citations: 48 0-pubs-acs-org.brum.beds.ac.uk
C Wang, J Li, L Qu, X Tang, X Song… - Journal of Medicinal …, 2022 - ACS Publications
MET alterations have been validated as a driven factor in NSCLC and gastric cancers. The c-Met inhibitors, capmatinib, tepotinib, and savolitinib, are only approved for the treatment of …
Number of citations: 6 0-pubs-acs-org.brum.beds.ac.uk
SMØ Solbak, J Zang, D Narayanan, LJ Høj… - Journal of Medicinal …, 2020 - ACS Publications
Nicotinamide adenine dinucleotide phosphate oxidase isoform 2 is an enzyme complex, which generates reactive oxygen species and contributes to oxidative stress. The p47phox–…
Number of citations: 25 0-pubs-acs-org.brum.beds.ac.uk

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.